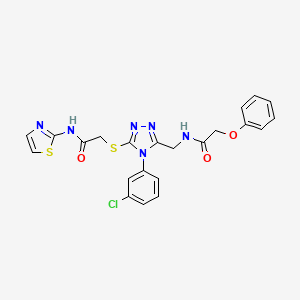
N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a useful research compound. Its molecular formula is C22H19ClN6O3S2 and its molecular weight is 515. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((4-(3-chlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-phenoxyacetamide is a complex organic compound that incorporates various pharmacologically relevant moieties. This article explores its biological activities, including its potential as an antifungal and anticancer agent, based on recent research findings.
Molecular Structure and Properties
The compound features a 1,2,4-triazole ring, which is known for its diverse biological activities. The presence of a thiazole moiety enhances its pharmacological profile by contributing to its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O2S2 |
| Molecular Weight | 486.01 g/mol |
| Key Functional Groups | Triazole, Thiazole, Phenoxyacetamide |
Antifungal Activity
Research indicates that this compound exhibits moderate antifungal activity against several strains, including Candida albicans and Aspergillus fumigatus. A study highlighted that thiazole derivatives often possess antifungal properties due to their ability to disrupt fungal cell membranes or inhibit essential enzymes.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. The structure-activity relationship (SAR) analysis suggests that the presence of the thiazole ring is crucial for cytotoxic activity. In vitro studies have shown that compounds containing thiazole and triazole rings can induce apoptosis in cancer cells through mechanisms involving the inhibition of Bcl-2 proteins .
Case Studies and Research Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated the cytotoxic effects of similar thiazole-containing compounds against various cancer cell lines. The results indicated significant activity with IC50 values lower than those of standard chemotherapeutics like doxorubicin .
- Another study reported that compounds with similar structures demonstrated selective toxicity towards specific cancer types, including breast and lung cancers, suggesting a targeted therapeutic approach .
- Mechanism of Action :
Summary of Biological Activities
The biological activities of this compound can be summarized as follows:
| Biological Activity | Observations |
|---|---|
| Antifungal | Moderate activity against C. albicans and A. fumigatus |
| Anticancer | Significant cytotoxicity against various cancer cell lines |
| Mechanism | Induction of apoptosis via mitochondrial disruption |
Propriétés
IUPAC Name |
N-[[4-(3-chlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O3S2/c23-15-5-4-6-16(11-15)29-18(12-25-19(30)13-32-17-7-2-1-3-8-17)27-28-22(29)34-14-20(31)26-21-24-9-10-33-21/h1-11H,12-14H2,(H,25,30)(H,24,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJNWVQBTZQBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=C(N2C3=CC(=CC=C3)Cl)SCC(=O)NC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














